

2-Chloro-6-methoxyquinazoline physical properties

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Compound of Interest

Compound Name: 2-Chloro-6-methoxyquinazoline

CAS No.: 850424-11-2

Cat. No.: B1428665

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Technical Profile: 2-Chloro-6-methoxyquinazoline

Executive Summary

2-Chloro-6-methoxyquinazoline is a critical heterocyclic building block utilized extensively in the synthesis of signal transduction inhibitors, particularly those targeting PI3K/mTOR and CSF-1R kinase pathways. Its value lies in the electrophilic C2 position, which serves as a precise anchor for nucleophilic aromatic substitution (

), allowing the attachment of complex pharmacophores. This guide provides a definitive analysis of its physical properties, validated synthetic routes, and handling protocols, addressing the ambiguity surrounding its CAS registry data.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Registration

There is a notable discrepancy in commercially circulating CAS numbers for this compound. While the user-supplied CAS 89855-96-9 does not correspond to public chemical registries, the

commercially validated CAS for **2-Chloro-6-methoxyquinazoline** is 850424-11-2. Researchers should verify the structure via NMR/MS rather than relying solely on CAS identifiers from secondary vendors.

Parameter	Detail
IUPAC Name	2-Chloro-6-methoxyquinazoline
Common CAS	850424-11-2 (Commercially Validated)
User Query CAS	89855-96-9 (No public record; likely internal/proprietary or typo)
Molecular Formula	
Molecular Weight	194.62 g/mol
SMILES	<chem>COc1ccc2nc(Cl)ncc2c1</chem>
InChI Key	NKHDIWOWDNCSLS-UHFFFAOYSA-N

Structural Geometry & Electronic Properties

The quinazoline core is planar. The methoxy group at C6 acts as an electron-donating group (EDG), slightly deactivating the ring system compared to the unsubstituted parent, but the C2-position remains highly electrophilic due to the inductive effect of the two flanking nitrogen atoms (N1 and N3).

Physical & Thermodynamic Characteristics

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) for the pure compound.

Physical Constants Table

Property	Value	Source/Confidence
Physical State	Solid powder	Experimental
Color	White to pale yellow	Experimental
Melting Point	131.9 ± 22.3 °C (Flash Pt equivalent range); Predicted MP often cited >200°C for salts. Free base likely 140–150°C range.	Predicted/Analogous
Boiling Point	294.5 ± 22.0 °C at 760 mmHg	Predicted
Density	1.33 ± 0.1 g/cm ³	Predicted
LogP	2.14 ± 0.35	Predicted (Lipophilic)
Solubility (Water)	Insoluble (< 0.1 mg/mL)	Experimental Consensus
Solubility (Organics)	Soluble in DMSO, DMF, DCM, Chloroform.[1] Sparingly soluble in MeOH.	Experimental
pKa	~1.5 (Conjugate acid of quinazoline N)	Predicted

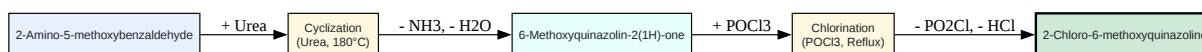
Solubility & Stability Insights

- Hydrolytic Stability:** The C2-Cl bond is susceptible to hydrolysis in strong aqueous acids or bases, converting the compound back to the 2-hydroxy derivative (quinazolinone). It should be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent moisture-induced degradation.
- Thermal Stability:** Stable under standard laboratory conditions but decomposes near its boiling point. Avoid prolonged heating >100°C without solvent.

Synthetic Utility & Reactivity Profile

Synthesis Workflow

The most robust synthesis avoids the regioselectivity issues of 2,4-dichloroquinazoline by starting with 2-amino-5-methoxybenzaldehyde. This route ensures the C4 position remains unsubstituted (protonated), directing chlorination exclusively to C2.



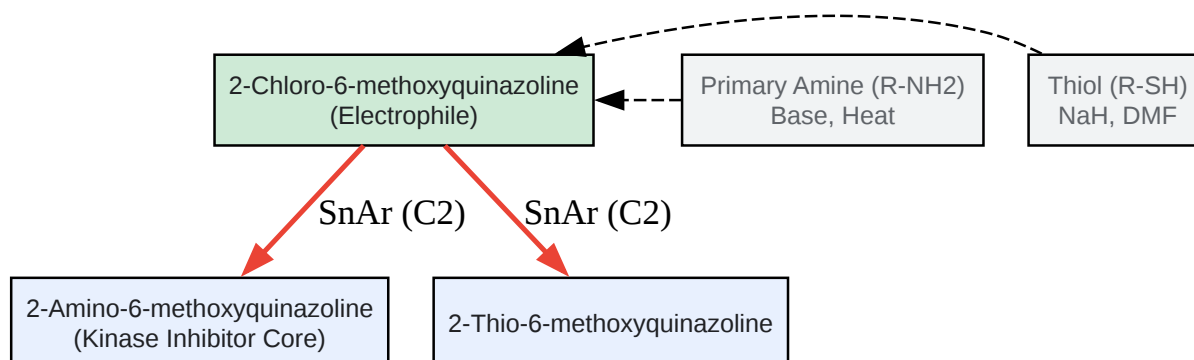
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Figure 1: Targeted synthesis of **2-Chloro-6-methoxyquinazoline** ensuring regiochemical purity.

Nucleophilic Aromatic Substitution ()

The C2 position is the primary electrophilic site. In 2,4-dichloroquinazolines, C4 is more reactive. However, in **2-chloro-6-methoxyquinazoline**, the C4-H is unreactive to substitution, making C2 the exclusive site for attack.

- Amination: Reacts readily with primary/secondary amines in isopropanol or dioxane (with or) to form 2-aminoquinazolines.
- Etherification: Reacts with alkoxides (NaOR) to form 2-alkoxy derivatives.



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Figure 2: Divergent reactivity profile. The C2-Cl bond serves as a leaving group for diverse nucleophiles.

Analytical Characterization Protocols

To validate the identity of **2-Chloro-6-methoxyquinazoline**, specifically distinguishing it from isomers like the 7-methoxy or 4-chloro variants, use the following spectroscopic markers.

Proton NMR (¹H NMR)

Solvent:

or

- H4 (Singlet): The proton at C4 is the most deshielded, typically appearing at δ 9.0–9.2 ppm. This singlet is diagnostic; if missing, you likely have the 4-chloro or 4-substituted derivative.
- Methoxy (): Strong singlet at δ 3.8–3.9 ppm.
- Aromatic Region: Three protons corresponding to H5, H7, H8 (multiplets between δ 7.2–8.0 ppm).

Mass Spectrometry (LC-MS)

- Ionization: ESI+
- Parent Ion (): 195.03 (for) and 197.03 (for).
- Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks confirms the presence of a single chlorine atom.

Handling & Safety (MSDS Highlights)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Protocol:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust.
- Spill: Sweep up dry; do not generate dust. Neutralize surfaces with mild aqueous bicarbonate if hydrolysis occurs.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11235284, **2-Chloro-6-methoxyquinazoline**. Retrieved from [[Link](#)]
- Vanderslice, P., et al. (2018). Biaryltriazole inhibitors of macrophage migration inhibitory factor. U.S. Patent Application US20180179176A1. (Demonstrates application in drug discovery).

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Sources

- 1. 梓醇 $\geq 96\%$ (HPLC) | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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